

# 4-Chloro-3-iodobenzonitrile chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Chloro-3-iodobenzonitrile

Cat. No.: B1591584

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An In-depth Technical Guide to the Chemical Properties and Applications of **4-Chloro-3-iodobenzonitrile**

This guide provides a comprehensive technical overview of **4-Chloro-3-iodobenzonitrile** (CAS No. 914106-26-6), a key halogenated aromatic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, synthesis, spectral characteristics, reactivity, and safe handling protocols. The unique substitution pattern of this molecule, featuring a nitrile, a chloro, and an iodo group, makes it a highly versatile building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science.

## Physicochemical and Structural Properties

**4-Chloro-3-iodobenzonitrile** is a polysubstituted aromatic compound whose utility is defined by the distinct reactivity of its functional groups. Its core properties are summarized below.

| Property          | Value   | Source(s)    |
|-------------------|---|--------------|
| CAS Number        | 914106-26-6                                   | [1][2][3][4] |
| Molecular Formula | C <sub>7</sub> H <sub>3</sub> ClIN            | [1][3]       |
| Molecular Weight  | 263.46 g/mol                                  | [1][3][5]    |
| Appearance        | White to light yellow crystalline solid       | [6]          |
| Melting Point     | Not reported in publicly available literature | [5][7]       |
| Purity            | Typically ≥98%                                | [1][2]       |
| SMILES            | <chem>N#CC1=CC(I)=C(Cl)C=C1</chem>            |              |
| InChIKey          | WUNSVSXKDMQXSB-UHFFFAOYAT                     | [5]          |

## Synthesis and Purification

The most logical and established route for the synthesis of **4-Chloro-3-iodobenzonitrile** is via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides.[8][9][10] The process begins with the diazotization of a suitable precursor, 3-amino-4-chlorobenzonitrile, followed by the introduction of iodide.

## Representative Synthesis Protocol: Sandmeyer Reaction

This protocol describes a robust method for synthesizing the title compound from its amine precursor.

### Step 1: Diazotization of 3-amino-4-chlorobenzonitrile

- In a reaction vessel maintained at 0-5 °C using an ice-salt bath, suspend 3-amino-4-chlorobenzonitrile (1 equivalent) in an aqueous solution of a strong mineral acid (e.g., HCl, approx. 3 equivalents).

- Slowly add a pre-cooled aqueous solution of sodium nitrite ( $\text{NaNO}_2$ , ~1.1 equivalents) dropwise.
  - Scientific Rationale: The reaction is kept at low temperature to ensure the stability of the resulting diazonium salt, which is prone to decomposition and explosive at higher temperatures. The excess acid prevents the formation of diazoamino side products.[8]
- Stir the mixture for 30-45 minutes at 0-5 °C after the addition is complete to ensure full conversion to the aryl diazonium salt.

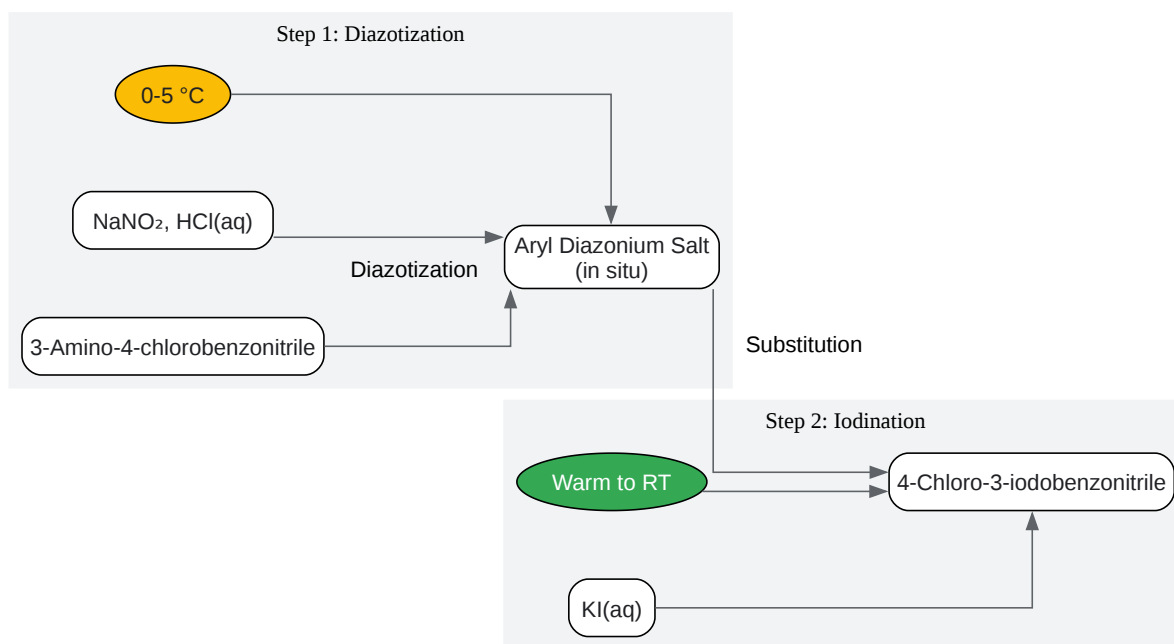
### Step 2: Iodide Substitution

- In a separate flask, prepare a concentrated aqueous solution of potassium iodide (KI, ~1.5 equivalents).
- Slowly add the cold diazonium salt solution from Step 1 to the KI solution. Vigorous evolution of nitrogen gas ( $\text{N}_2$ ) will be observed.
  - Scientific Rationale: Unlike chlorination or bromination which often require a copper(I) catalyst, iodination proceeds readily without a catalyst as the iodide ion itself is a sufficiently strong reducing agent to initiate the radical-nucleophilic aromatic substitution mechanism.[9] The aryl radical is formed with the loss of  $\text{N}_2$ , which then reacts with an iodine radical or abstracts an iodine atom from  $\text{I}_2$  (formed in situ) to yield the final product.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

### Step 3: Work-up and Purification

- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) until the dark color of excess iodine disappears.
- Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.

- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Chloro-3-iodobenzonitrile**.



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Caption: Selective reactivity of **4-Chloro-3-iodobenzonitrile** in cross-coupling reactions.

This selective reactivity is paramount in drug discovery programs where precise control over molecular architecture is required. The remaining chloro group can be targeted in a subsequent, often more forcing, cross-coupling reaction or can be used as a handle for nucleophilic aromatic substitution.

## Safety, Handling, and Storage

**4-Chloro-3-iodobenzonitrile** is a hazardous substance and must be handled with appropriate precautions by trained personnel. [\[2\]](#)[\[7\]](#)[\[11\]](#)[\[12\]](#)

- Hazard Identification:
  - H302: Harmful if swallowed. [\[12\]](#)[\[13\]](#) \* H312: Harmful in contact with skin. [\[2\]](#) \* H315: Causes skin irritation. [\[2\]](#) \* H319: Causes serious eye irritation. [\[2\]](#)[\[13\]](#) \* H332: Harmful if inhaled. [\[2\]](#) \* H335: May cause respiratory irritation. [\[2\]](#)
- Handling and Personal Protective Equipment (PPE):
  - Use only in a well-ventilated area, preferably within a chemical fume hood. [\[11\]](#) \* Avoid breathing dust, fumes, or vapors. [\[7\]](#) \* Avoid contact with skin and eyes. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [\[11\]](#) \* Wash hands thoroughly after handling. [\[11\]](#)
- Storage:
  - Store in a tightly closed container in a dry, cool, and well-ventilated place. [\[11\]](#) \* Keep away from strong oxidizing agents.
- First Aid Measures:
  - If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
  - In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention. [\[11\]](#) \* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [\[11\]](#) \* If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [\[11\]](#)

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- To cite this document: BenchChem. [4-Chloro-3-iodobenzonitrile chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1591584#4-chloro-3-iodobenzonitrile-chemical-properties>]

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